molecular formula C66H114ClN29O25 B13923996 RAD16-I hydrochloride

RAD16-I hydrochloride

Cat. No.: B13923996
M. Wt: 1749.2 g/mol
InChI Key: PVSONEUSMDGDLQ-ZVJONXDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: RAD16-I hydrochloride is synthesized through solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid resin support, using protected amino acids. The peptide is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a dry powder .

Mechanism of Action

RAD16-I hydrochloride exerts its effects through molecular self-assembly. The peptide adopts beta-sheet configurations that form a three-dimensional network mimicking the extracellular matrix . This network provides a suitable microenvironment for cell proliferation and differentiation. The peptide also activates the ERK1/2 and STAT3 pathways, promoting the proliferation, migration, and differentiation of neural stem cells .

Properties

Molecular Formula

C66H114ClN29O25

Molecular Weight

1749.2 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C66H113N29O25.ClH/c1-26(47(67)105)80-59(117)39(22-43(97)98)92-52(110)31(6)82-56(114)36(15-11-19-77-64(70)71)89-49(107)28(3)86-61(119)41(24-45(101)102)94-54(112)33(8)84-58(116)38(17-13-21-79-66(74)75)91-50(108)29(4)87-62(120)42(25-46(103)104)95-53(111)32(7)83-57(115)37(16-12-20-78-65(72)73)90-48(106)27(2)85-60(118)40(23-44(99)100)93-51(109)30(5)81-55(113)35(88-34(9)96)14-10-18-76-63(68)69;/h26-33,35-42H,10-25H2,1-9H3,(H2,67,105)(H,80,117)(H,81,113)(H,82,114)(H,83,115)(H,84,116)(H,85,118)(H,86,119)(H,87,120)(H,88,96)(H,89,107)(H,90,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H4,68,69,76)(H4,70,71,77)(H4,72,73,78)(H4,74,75,79);1H/t26-,27-,28-,29-,30-,31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-;/m0./s1

InChI Key

PVSONEUSMDGDLQ-ZVJONXDSSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C.Cl

Canonical SMILES

CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C.Cl

Origin of Product

United States

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